molecular formula C16H16O7 B11164899 methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11164899
M. Wt: 320.29 g/mol
InChI Key: VXPTYULQZJTIPN-UHFFFAOYSA-N
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Description

Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science .

Properties

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

methyl 2-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C16H16O7/c1-9-11-5-4-10(22-8-15(18)21-3)6-13(11)23-16(19)12(9)7-14(17)20-2/h4-6H,7-8H2,1-3H3

InChI Key

VXPTYULQZJTIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has the molecular formula C17H18O7C_{17}H_{18}O_7 and a molecular weight of 334.3 g/mol. The compound features a chromenone structure, which is known for its diverse biological activities. The presence of methoxy and keto groups enhances its reactivity and potential for various applications.

Medicinal Chemistry

The compound has been investigated for its antitumor properties . A study highlighted the synthesis of semisynthetic derivatives based on similar chromenone structures, which exhibited potent antitumor activity. These derivatives were evaluated for their ability to inhibit cancer cell proliferation, demonstrating that modifications to the chromenone core can significantly enhance biological activity .

Antioxidant Activity

Research indicates that compounds with chromenone structures often possess antioxidant properties . This compound may act as a free radical scavenger, thereby protecting cells from oxidative stress. This potential application is crucial in developing therapies for diseases linked to oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects . Similar compounds have shown promise in reducing inflammation markers in vitro, making them candidates for further studies in chronic inflammatory conditions .

Case Study 1: Antitumor Activity

In a systematic study, derivatives of this compound were synthesized and evaluated against several cancer cell lines. The results indicated that specific modifications to the chromenone framework could lead to enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .

Case Study 2: Synthesis and Characterization

A recent publication detailed the synthesis of this compound using a multi-step synthetic route involving O-sulfonylation reactions and regioselective iodation. The synthesized compounds were characterized using spectroscopic methods, confirming their expected structures and providing insights into their reactivity profiles .

Mechanism of Action

The mechanism of action of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula and Weight

  • Molecular Formula : C17H18O7
  • Molecular Weight : 334.3 g/mol

Antioxidant Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may have implications in preventing various diseases linked to oxidative stress.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it modulates key inflammatory pathways, including the NF-kB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study: In Vitro Analysis

A study involving LPS-stimulated macrophages demonstrated that treatment with this compound resulted in:

  • EC50 Value : 5.32 µM
  • Reduction in Cytokines : Significant decrease in IL-6 and TNF-α levels
    This suggests a promising potential for this compound in treating inflammatory conditions.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NF-kB pathway
AnticancerInduction of apoptosis

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), neutralizing their harmful effects.
  • Modulation of Signaling Pathways : It influences various signaling pathways, including PI3K/Akt and NF-kB, which are critical in regulating inflammation and cell survival.
  • Gene Expression Regulation : The compound has been shown to upregulate protective genes such as HO-1, enhancing cellular defense mechanisms against stressors.

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